(4-Hydroxy-N-methyl-L-leucine)cyclosporine is a derivative of cyclosporine A, a cyclic undecapeptide renowned for its immunosuppressive properties. This compound is characterized by the hydroxylation of the fourth N-methyl leucine residue, which significantly alters its biological activity. The molecular formula of (4-Hydroxy-N-methyl-L-leucine)cyclosporine is C₆₂H₁₁₁N₁₁O₁₃, with a molecular weight of 1218.6 g/mol. It has garnered attention due to its potential applications in both pharmaceutical and cosmetic industries, particularly for its reduced immunosuppressive effects while retaining other beneficial properties such as promoting hair growth .
(4-Hydroxy-N-methyl-L-leucine)cyclosporine is derived from cyclosporine A, which is produced by the fungus Beauveria nivea and other related strains. The classification of this compound falls under peptide derivatives and specifically within the category of immunosuppressive agents. Its unique structural modification allows it to be explored for various applications beyond traditional immunosuppression .
The synthesis of (4-Hydroxy-N-methyl-L-leucine)cyclosporine primarily involves the hydroxylation of cyclosporine A. This process can be achieved using cytochrome P450 enzymes, notably CYP-sb21 from the actinomycete Sebekia benihana. This enzyme selectively hydroxylates cyclosporine A at the fourth N-methyl leucine residue. The typical reaction conditions involve the use of redox partner proteins to enhance enzymatic activity, alongside molecular oxygen and NADPH as electron donors .
In industrial settings, biotechnological processes utilizing actinomycetes species such as Sebekia benihana and Pseudonocardia autotrophica are employed. These microorganisms exhibit distinct hydroxylation patterns; for instance, Sebekia benihana performs mono-hydroxylation at the fourth N-methyl leucine, while Pseudonocardia autotrophica can achieve di-hydroxylation at both the fourth and ninth N-methyl leucines .
The molecular structure of (4-Hydroxy-N-methyl-L-leucine)cyclosporine features a cyclic undecapeptide backbone typical of cyclosporins, with specific modifications at the fourth N-methyl leucine position. The hydroxyl group introduced at this position is crucial for its altered pharmacological profile. Detailed structural analysis through techniques like X-ray crystallography has provided insights into its conformation and binding interactions with biological targets .
(4-Hydroxy-N-methyl-L-leucine)cyclosporine primarily undergoes hydroxylation reactions catalyzed by cytochrome P450 enzymes. The hydroxylation at the fourth N-methyl leucine significantly modifies the compound's biological activity. In addition to hydroxylation, it can also participate in typical peptide reactions such as oxidation and reduction.
The enzymatic hydroxylation reactions require specific reagents including molecular oxygen and NADPH to facilitate electron transfer during the reaction process. The presence of redox partners is also critical for optimal enzyme activity .
The primary product from the hydroxylation of cyclosporine A is (4-Hydroxy-N-methyl-L-leucine)cyclosporine. This modification leads to a notable reduction in immunosuppressive activity while preserving other beneficial biological effects, such as promoting hair growth .
(4-Hydroxy-N-methyl-L-leucine)cyclosporine is characterized by its solid-state form with a high molecular weight. It exhibits solubility in organic solvents but limited solubility in water, which is typical for many cyclic peptides.
The compound's chemical properties include stability under physiological conditions but susceptibility to hydrolysis under extreme pH or temperature conditions. Its reactivity profile is influenced by the presence of functional groups such as hydroxyls that participate in hydrogen bonding interactions .
(4-Hydroxy-N-methyl-L-leucine)cyclosporine has several promising scientific applications:
Cyclosporine A (CsA), a cyclic undecapeptide, was first isolated in 1971 from the filamentous fungus Tolypocladium inflatum (formerly Beauveria nivea) [2] [7]. Its potent immunosuppressive properties revolutionized organ transplantation medicine after its clinical introduction in 1983 [2]. During metabolic studies in the 1980s, researchers identified hydroxylated derivatives of CsA formed via enzymatic biotransformation. Among these, mono-hydroxylated variants at the 4th position (N-methyl-L-leucine, MeLeu⁴) and 9th position (N-methyl-L-leucine, MeLeu⁹) were characterized [6]. The MeLeu⁴ hydroxylated derivative—specifically termed (4-Hydroxy-N-methyl-L-leucine)cyclosporine or γ-hydroxy-N-methyl-L-Leu⁴-CsA—emerged as a compound of significant interest due to its divergent pharmacological profile compared to the parent molecule [3] [5]. The IUPAC name designates the modified residue while maintaining the core cyclosporine structure (C₆₂H₁₁₁N₁₁O₁₃), and it carries alternative identifiers such as CsA-4-OH or CHEBI:140152 (though this CHEBI ID specifically refers to the MeLeu⁹ isomer) [6] [3].
Table 1: Key Cyclosporine Derivatives and Identifiers
Compound Name | Site of Modification | CAS Registry Number | Molecular Formula | Primary Biological Significance |
---|---|---|---|---|
Cyclosporine A (CsA) | None | 59865-13-3 | C₆₂H₁₁₁N₁₁O₁₂ | Immunosuppression |
[(4'-OH)MeLeu]⁴-Cyclosporine (CsA-4-OH) | 4th N-methyl leucine | 6442653 (PubChem CID) | C₆₂H₁₁₁N₁₁O₁₃ | Reduced immunosuppression, Hair growth promotion |
[(4'-OH)MeLeu]⁹-Cyclosporine (CsA-9-OH, Metabolite M1) | 9th N-methyl leucine | 89270-25-7 | C₆₂H₁₁₁N₁₁O₁₃ | CsA metabolite (lower activity) |
(4-Hydroxy-N-methyl-L-leucine)cyclosporine retains the core cyclic undecapeptide scaffold of CsA, comprising 11 amino acids: ten L-configured and one D-alanine (position 8), with seven residues N-methylated [7] [4]. Its defining structural alteration is the regio-specific introduction of a hydroxyl group (-OH) at the γ-carbon of the N-methyl-L-leucine residue at position 4 (MeLeu⁴) [3] [10]. This modification:
Table 2: Structural and Functional Comparison of CsA and its Hydroxylated Derivatives
Property | Cyclosporine A (CsA) | [(4'-OH)MeLeu]⁴-CsA (CsA-4-OH) | [(4'-OH)MeLeu]⁹-CsA (CsA-9-OH/M1) |
---|---|---|---|
Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | C₆₂H₁₁₁N₁₁O₁₃ | C₆₂H₁₁₁N₁₁O₁₃ |
Modification Site | None | γ-carbon of MeLeu⁴ | γ-carbon of MeLeu⁹ |
Immunosuppressive Activity | Potent (IC₅₀ ~ low nM) | Markedly Reduced (10-100 fold) | Reduced (Less than CsA-4-OH) |
Key Non-Immunosuppressive Effects | Hypertrichosis (side effect) | Potent Hair Growth Promotion | Not significant for hair growth |
Anti-HIV/HCV Activity | Moderate (with immunosuppression) | Retained/Enhanced (without immunosuppression) | Lower than CsA-4-OH |
Primary Production Method | Fungal Fermentation | Microbial Biotransformation of CsA | In vivo Metabolite of CsA |
The significance of (4-Hydroxy-N-methyl-L-leucine)cyclosporine stems from its ability to dissociate desired bioactivities from CsA's dose-limiting immunosuppression:
Table 3: Strategies for Enhancing Microbial Production of [(4'-OH)MeLeu]⁴-CsA
Strategy | Approach Example | Reported Outcome | Reference |
---|---|---|---|
Enzyme Identification | Targeted disruption of S. benihana CYPome | CYP-sb21 identified as essential hydroxylase | [10] |
Strain Engineering | Overexpression of CYP-sb21 in N. dietziae | ~2-fold increase in CsA conversion rate | [10] [9] |
Medium Optimization | Addition of 0.1% (w/v) Soybean Oil | 55.6% increase in titer (284.4 mg/L) | [9] |
Mutant Selection | UV-LiCl mutagenesis of N. dietziae | Generation of high-producing mutant strain | [9] |
Heterologous Expression | Expression of CYP-sb21 in S. coelicolor mutants | 1.5-fold increase in hydroxylation | [10] |
The unique structure of (4-Hydroxy-N-methyl-L-leucine)cyclosporine, a product of specific enzymatic modification, underpins its valuable decoupling of therapeutic effects from immunosuppression. Ongoing research focuses on optimizing its biocatalytic production and exploring its full pharmacological potential, particularly in dermatology (hair disorders) and virology (HIV/HCV).
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7